molecular formula C23H25ClO2 B12042144 2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one

2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one

Cat. No.: B12042144
M. Wt: 368.9 g/mol
InChI Key: COCTZSLDXMVZNK-UHFFFAOYSA-N
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Description

2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one is an organic compound with the molecular formula C23H25ClO2 It is characterized by a cyclooctane ring substituted with a 3-chlorophenyl and a phenyl group, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one typically involves the reaction of cyclooctanone with 3-chlorobenzaldehyde and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.

Types of Reactions:

    Oxidation: The ketone group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-1,2-propanedione
  • 2-(1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl)cyclooctanone

Comparison: Compared to similar compounds, 2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one is unique due to its cyclooctane ring structure, which imparts different chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C23H25ClO2

Molecular Weight

368.9 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-3-oxo-3-phenylpropyl]cyclooctan-1-one

InChI

InChI=1S/C23H25ClO2/c24-19-12-8-11-18(15-19)21(16-23(26)17-9-4-3-5-10-17)20-13-6-1-2-7-14-22(20)25/h3-5,8-12,15,20-21H,1-2,6-7,13-14,16H2

InChI Key

COCTZSLDXMVZNK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)C(CC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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